molecular formula C11H13NO2 B13621107 2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic Acid

2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic Acid

Cat. No.: B13621107
M. Wt: 191.23 g/mol
InChI Key: LFPRHBPJZXNXQT-UHFFFAOYSA-N
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Description

2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the condensation of 2,3-dihydro-1H-indene-2-carbaldehyde with glycine. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired amino acid . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The indane ring can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

The major products formed from these reactions include oximes, nitriles, reduced indane derivatives, and various substituted amino acids.

Scientific Research Applications

2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indane ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(2,3-dihydro-1H-indene-2-yl)acetic acid
  • 2-amino-2-(2,3-dihydro-1H-indene-3-yl)acetic acid
  • 2-amino-2-(2,3-dihydro-1H-indene-4-yl)acetic acid

Uniqueness

2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid is unique due to the position of the amino group and the specific configuration of the indane ring. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and analogs .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3,12H2,(H,13,14)

InChI Key

LFPRHBPJZXNXQT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(C(=O)O)N

Origin of Product

United States

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